Indirubin-5-sulfonate represents a strategically modified derivative of the natural bisindole alkaloid indirubin, developed to enhance pharmacological properties and kinase inhibition potency. This comprehensive technical review examines the molecular mechanisms through which this compound exerts its potent inhibitory effects on cyclin-dependent kinases (CDKs) and related signaling pathways. As an ATP-competitive inhibitor, this compound demonstrates nanomolar potency against multiple CDK isoforms, particularly CDK1/cyclin B (55 nM), CDK2/cyclin A (35 nM), and CDK5/p35 (65 nM), while also exhibiting significant activity against GSK-3β [1]. Structural analyses reveal that its binding mode involves critical interactions with the kinase ATP-binding pocket through both hydrogen bonding and hydrophobic contacts [2]. Beyond its direct kinase inhibitory effects, this compound impacts fundamental cellular processes including cell cycle progression, apoptosis induction, and signal transduction pathways, positioning it as a valuable chemical scaffold for therapeutic development in oncology and potentially other diseases characterized by aberrant kinase activity. This review synthesizes current structural, biochemical, and cellular evidence to provide researchers with a comprehensive mechanistic understanding of this compound's activity.
This compound (C₁₆H₁₀N₂O₅S; molecular weight: 342.33 g/mol; CAS No. 244021-67-8) is a synthetically modified indirubin derivative featuring a sulfonate group at the 5-position of the indole ring system [1]. This strategic modification significantly enhances the compound's water solubility compared to the parent indirubin molecule, thereby improving its bioavailability and pharmacological profile. The sulfonate substitution represents one of several structure-activity relationship (SAR) insights that have guided the optimization of indirubin-based kinase inhibitors, with the 5-position proving particularly amenable to modifications that enhance potency while maintaining the core inhibitory scaffold.
Table 1: Comparative CDK Inhibition Profile of this compound
| CDK Isoform | IC₅₀ Value (nM) | Cyclin Partner | Relative Potency |
|---|---|---|---|
| CDK1 | 55 | Cyclin B | High |
| CDK2 | 35 | Cyclin A | Highest |
| CDK2 | 150 | Cyclin E | Moderate |
| CDK4 | 300 | Cyclin D1 | Lower |
| CDK5 | 65 | p35 | High |
The SAR studies across indirubin derivatives reveal that substitutions at specific positions profoundly influence both kinase selectivity and cellular potency. The 5-position (sulfonate in this compound) and 3'-position (often modified to oxime or other functional groups in related compounds) represent key modification sites that modulate electronic properties, molecular geometry, and intermolecular interactions within kinase ATP-binding pockets [3] [4]. Computational DFT analyses indicate that these substitutions create additional interaction sites that facilitate formation of hydrogen bonds with key residues in the active sites of CDKs and other kinase targets such as GSK-3β [3]. Electronic parameter calculations based on HOMO-LUMO energy gaps further demonstrate that indirubin derivatives generally exhibit easier interaction with their biological environment compared to the parent indirubin compound, explaining their enhanced pharmacological activity [3].
The molecular mechanism of this compound-mediated CDK inhibition has been elucidated through X-ray crystallography studies of the compound bound to both active and inactive forms of CDK2. Structural data reveals that this compound functions as an ATP-competitive inhibitor that binds within the catalytic cleft of CDK enzymes, directly competing with ATP for occupancy of the nucleotide-binding site [2]. The compound's planar bisindole scaffold aligns within the hydrophobic pocket typically occupied by the adenine ring of ATP, forming critical van der Waals interactions with adjacent hydrophobic residues. The sulfonate group at the 5-position projects toward the phosphate-binding region of the active site, where it engages in electrostatic interactions and hydrogen bonding with key amino acid residues and structural water molecules [2].
Comparative structural analyses of this compound bound to monomeric CDK2 versus the activated CDK2-cyclin A complex reveal noteworthy conformational adaptations. Activation of CDK2 induces a rotation of the N-terminal domain relative to the C-terminal lobe, resulting in subtle but functionally significant repositioning of the bound inhibitor [2]. While the core interactions within the adenine-binding pocket remain largely conserved between both structures, the environment surrounding the ATP-ribose site demonstrates considerable flexibility, particularly in the positioning of the glycine-rich loop [2]. These structural insights highlight the importance of using activated CDK complexes rather than monomeric CDKs for structure-based drug design initiatives targeting this kinase family.
Table 2: Key Protein-Ligand Interactions of this compound with CDK2
| Interaction Type | Residues/Region Involved | Functional Significance |
|---|---|---|
| Hydrogen bonding | Glu81, Leu83 | Anchors inhibitor in ATP-binding site |
| Hydrophobic interactions | Ile10, Val18, Phe82, Leu134 | Stabilizes bisindole scaffold positioning |
| Electrostatic interactions | Phosphate binding region | Engages sulfonate group, enhances affinity |
| Glycine loop contacts | Gly11-Gly16 loop | Contributes to selectivity and potency |
This compound also demonstrates potent inhibitory activity against CDK5/p35, with structural studies revealing a similar ATP-competitive mechanism [5]. The binding mode within CDK5 shares features with that observed in CDK2, with the bisindole core occupying the adenine pocket and the sulfonate group extending toward the solvent interface. CDK5 represents a particularly relevant pharmacological target in neurological contexts, as its deregulated activity has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Niemann-Pick type C disease [5]. The structural insights from CDK5/indirubin complexes provide valuable guidance for designing selective inhibitors that target CDK5 without significantly affecting cell cycle-regulating CDKs, potentially reducing side effects associated with pan-CDK inhibition.
The primary cellular consequence of CDK inhibition by this compound is cell cycle arrest at specific checkpoints. Treatment of synchronized human mammary carcinoma MCF-7 cells with indirubin derivatives results in arrest at the G₁/G₀ phase at lower concentrations (2 μM), while higher concentrations (≥5 μM) induce an additional accumulation of cells in the G₂/M phase [6]. This dual-phase arrest reflects the compound's inhibition of multiple CDK isoforms involved in different cell cycle regulatory checkpoints—CDK4/6 in G₁ phase and CDK1 in G₂/M phase. Extended exposure (24 hours) to higher concentrations (10 μM) leads to the appearance of a sub-G₁ population, indicative of apoptotic cell death [6].
The molecular events connecting CDK inhibition to apoptosis involve several interconnected pathways. This compound treatment leads to reduced phosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, growth-suppressive state [7]. This hypophosphorylated pRb remains bound to E2F transcription factors, preventing expression of genes required for S-phase progression [7]. Additionally, indirubin derivatives have been shown to activate p53-dependent pathways and induce mitochondrial apoptosis, characterized by caspase activation, cytochrome c release, and modulation of Bcl-2 family proteins [8].
Beyond direct CDK inhibition, this compound impacts multiple signaling cascades that contribute to its overall pharmacological effects:
GSK-3β Inhibition: this compound demonstrates significant inhibitory activity against glycogen synthase kinase-3β (GSK-3β) [1], a multifunctional kinase involved in Wnt signaling, glycogen metabolism, and neuronal function. This inhibition contributes to the compound's effects on cellular proliferation and survival, particularly in neurological contexts.
STAT Signaling Modulation: Related indirubin derivatives have been shown to inhibit STAT5 signaling in chronic myelogenous leukemia (CML) cells, including those resistant to imatinib due to the T315I Bcr-Abl mutation [9]. This inhibition occurs through disruption of Src family kinase (SFK) activity, which cooperates with Bcr-Abl to activate Stat5 signaling, leading to downregulation of anti-apoptotic proteins Bcl-xL and Mcl-1 [9].
The following diagram illustrates the key signaling pathways affected by this compound and their functional consequences in cancer cells:
Pathways affected by this compound: The diagram illustrates how inhibition of CDKs and other kinases leads to cell cycle arrest and apoptosis through multiple molecular mechanisms.
The inhibitory activity of this compound against various CDK isoforms is typically quantified using radioactive kinase assays with [γ-³²P]ATP. A standard protocol involves the following steps [1]:
For non-radioactive alternatives, ELISA-based kinase assays can be employed using phospho-specific antibodies against CDK substrates, though these were not specifically referenced in the search results.
The molecular interactions between this compound and CDKs have been elucidated primarily through X-ray crystallography [5] [2]. Key methodological aspects include:
This compound and related derivatives represent promising scaffolds for development of anti-cancer therapeutics, particularly for hematological malignancies and treatment-resistant cancers. The compound's ability to inhibit multiple kinase targets simultaneously offers potential advantages in overcoming the redundant signaling pathways that often limit the efficacy of single-target agents [9] [7]. Notably, indirubin derivatives maintain activity against imatinib-resistant CML cells expressing the T315I Bcr-Abl mutation, which confers resistance to many ATP-competitive kinase inhibitors [9]. This suggests potential clinical applications in treating therapy-resistant leukemias.
Beyond oncology, this compound's inhibition profile suggests potential in neurodegenerative disorders. The compound's potent activity against CDK5 and GSK-3β, both implicated in the pathogenesis of Alzheimer's disease through abnormal tau phosphorylation, positions it as a potential candidate for modulating disease-relevant kinase activities [7] [5]. However, achieving sufficient kinase selectivity will be essential for minimizing off-target effects in chronic neurological applications.
Table 3: Research Applications and Experimental Evidence for this compound
| Application Area | Experimental Evidence | Relevant Models |
|---|---|---|
| Cancer therapy | Cell cycle arrest, apoptosis induction | MCF-7, K562, lung cancer cells |
| Overcoming drug resistance | Inhibition of Stat5 in T315I Bcr-Abl mutants | KCL-22M imatinib-resistant cells |
| Leukemia treatment | Primary cell apoptosis, Stat5 pathway inhibition | CD34+ primary CML cells |
| Neurodegenerative disease (potential) | CDK5/p25 inhibition at molecular level | Enzyme assays, structural studies |
This compound represents a structurally optimized indirubin derivative with potent, multi-target kinase inhibitory activity. Its well-characterized mechanism as an ATP-competitive inhibitor of CDKs and GSK-3β, combined with its demonstrated effects on cell cycle progression and apoptosis induction, provides a strong scientific foundation for further therapeutic development. The compound's additional modulation of SFK/Stat5 signaling expands its potential applications beyond direct cell cycle control to include targeting of key survival pathways in hematological malignancies.
The binding interaction of Indirubin-5-sulphonate (also referred to as E226) with rabbit muscle Glycogen Phosphorylase b (GPb) has been elucidated via a crystal structure determined at 2.3 Å resolution [1].
The following diagram illustrates the location of the inhibitor site and the key residues involved in E226 binding.
Diagram of the key binding interaction of Indirubin-5-sulphonate at the purine inhibitor site of Glycogen Phosphorylase.
The table below summarizes the key experimental data for E226's inhibition of Glycogen Phosphorylase.
| Parameter | Value for GPb | Value for GPa | Experimental Context |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | 13.8 ± 0.2 µM | 57.8 ± 7.1 µM | Rabbit muscle enzyme [1]. |
| Half-maximal Inhibitory Concentration (IC₅₀) | 35 nM | Not Reported | Measured against Cyclin-Dependent Kinase 2 (CDK2) for comparison [1]. |
| Synergistic Effect | Yes, with glucose | Not Reported | Inhibition is enhanced in the presence of glucose [1]. |
The binding mechanism and inhibitory activity of compounds like E226 on GP can be studied using established experimental protocols.
This method measures GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pᵢ).
This technique provides atomic-level detail of the protein-inhibitor complex.
While specific ADME data is lacking, Indirubin-5-sulfonate is characterized as a potent kinase inhibitor. The table below summarizes its primary known biological activities and targets.
| Target | Reported Activity (IC50) | Experimental Context | Citation |
|---|---|---|---|
| CDK2/Cyclin A | 35 nM | Enzyme inhibition | [1] |
| CDK1/Cyclin B | 55 nM | Enzyme inhibition | [1] |
| CDK5/p35 | 65 nM | Enzyme inhibition | [1] |
| CDK2/Cyclin E | 150 nM | Enzyme inhibition | [1] |
| CDK4/Cyclin D1 | 300 nM | Enzyme inhibition | [1] |
| GSK-3β | Shows inhibitory activity | Not specified | [1] |
| Glycogen Phosphorylase b (GPb) | Ki = 13.8 μM | Enzyme inhibition (rabbit muscle) | [2] |
| General Solubility | Improved vs. parent indirubin | Not experimentally detailed | [3] |
The most significant, and likely limiting, factor for the pharmacokinetics of this compound and its parent compound, indirubin, is extremely low aqueous solubility [4] [3].
The following diagram illustrates this proposed transport pathway for insoluble indirubin compounds, which may also be relevant for this compound.
Proposed transport pathway for insoluble indirubin compounds. This mechanism is based on studies of indirubin itself and has not been confirmed for this compound [4].
To address the significant gaps in knowledge, the following experimental approaches are recommended:
Indirubin is a natural product found in indigo plants and a key component of traditional Chinese medicines like Qingdai (Indigo naturalis) and Dang Gui Long Hui Wan [1] [2]. Its core structure allows for various chemical modifications, creating derivatives with enhanced pharmacological properties [3] [4].
The table below summarizes key derivatives and their primary targets.
| Compound Name | Primary Molecular Targets | Reported Biological Activities |
|---|---|---|
| Indirubin (Parent compound) | CDKs, GSK-3β, Ahr [3] [4] [2] | Anti-cancer, anti-inflammatory [2] |
| Indirubin-3'-monoxime | STAT3, β5 subunit of 20S proteasome [5] | Overcomes bortezomib resistance in multiple myeloma [5] |
| 6’-Bromoindirubin acetoxime (BiA / PPRX-1701) | Multiple hallmarks of cancer (unspecified immunotherapeutic targets) [1] | Slows tumor growth & proliferation; improves survival in glioblastoma mouse models [1] |
| AGM130 | CDKs [4] | Inhibits imatinib-resistant chronic myeloid leukemia (CML) [4] |
| 7-Bromo-5'-carboxyindirubin-3'-oxime | GSK-3, CDKs, Aurora kinases [3] | Theoretical characterization suggests high biological activity [3] |
Computational studies show that substitutions on the indirubin core create extra interaction sites, allowing derivatives to form additional hydrogen bonds with active sites of targets like Glycogen Synthase Kinase-3 (GSK-3β), Cyclin-Dependent Kinases (CDKs), and the aryl hydrocarbon receptor (Ahr), thereby enhancing their binding affinity and potency [3] [6].
Indirubin derivatives exert their effects through multi-target mechanisms, which is a promising strategy for complex diseases.
For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.
The following diagram illustrates the signaling pathways through which Indirubin exerts its anti-sepsis effects, as identified in recent research [8] [9].
Indirubin's anti-sepsis mechanism involves suppression of the EGFR/SRC/PI3K and NF-κB/MAPK pathways in macrophages.
Most research on indirubin derivatives remains in the preclinical stage, involving in vitro studies and animal models. The transition to clinical trials is a critical next step [1]. A major focus in the field is overcoming the poor solubility and bioavailability of native indirubin through novel formulations, such as the nanoparticle PPRX-1701, which improves delivery to tumor sites [1] [7]. The future of this drug class lies in the rational, computationally-guided design of derivatives optimized for specific targets like GSK-3β, which can enhance both potency and selectivity while reducing off-target effects [6].
Indirubin-5-sulfonate is a small molecule with the chemical formula C16H10N2O5S [1]. Its structure features sulfonic acid group, which increases its hydrophilicity compared to the parent compound, indirubin.
The table below summarizes its key identifiers and predicted properties related to aqueous solubility:
| Property | Value / Description | Source / Method |
|---|---|---|
| DrugBank ID | DB02519 [1] | - |
| Chemical Formula | C16H10N2O5S [1] | - |
| Monoisotopic Mass | 342.03104213 Da [1] | - |
| Predicted Water Solubility | 0.0639 mg/mL [1] | ALOGPS |
| Predicted LogP | -0.41 [1] | Chemaxon (measure of lipophilicity) |
| pKa (Strongest Acidic) | -2.1 [1] | Chemaxon |
The predicted water solubility of 0.0639 mg/mL suggests low solubility, a common challenge in drug development even for sulfonated compounds [1].
While specific kinetic data for this compound in buffer solutions is not available, scientific studies point to general molecular mechanisms that contribute to the high photostability of indirubin and its derivatives [2].
The following diagram illustrates the key molecular processes that deactivate excited states and contribute to stability:
These processes, particularly the water-assisted proton transfer, allow the molecule to dissipate absorbed light energy as heat rather than through destructive pathways, thereby enhancing its stability [2].
This compound is primarily investigated for its potent inhibitory effects on various kinases, including Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase-3 (GSK-3), which are relevant in cancer and neurodegenerative diseases [1] [3].
To address the gaps in publicly available data for this compound, your research could consider the following approaches:
admetSAR [1] which may contain more detailed predictive models and experimental data.
Indirubin-5-sulfonate is a derivative of indirubin, a compound with significant therapeutic potential. The table below summarizes its key known biological activities, which are the primary drivers for research into its synthesis.
| Target | IC50 Value | Biological Significance |
|---|---|---|
| CDK2/Cyclin A [1] | 35 nM | Potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition can halt cancer cell proliferation [2]. |
| CDK1/Cyclin B [1] | 55 nM | |
| CDK5/p35 [1] | 65 nM | |
| GSK-3β [1] | Not Fully Quantified | Inhibitor of glycogen synthase kinase-3β, a target implicated in diseases like Alzheimer's and diabetes [2]. |
The interest in this compound stems from efforts to improve upon indirubin, which has potent anticancer properties but suffers from poor solubility and absorption. Introducing the sulfonate group at the fifth position was shown to result in higher inhibitory activity against key kinases, though cell permeability remained a challenge [2].
Since direct synthesis information is limited, a highly relevant approach is the microbial production of indirubin, which can then be derivatized into this compound. Recent research has achieved record-breaking yields using engineered E. coli [3].
The following diagram illustrates the optimized microbial production workflow for indirubin, which is a key precursor for this compound.
Optimized microbial production workflow for indirubin [3].
This protocol outlines the method to produce indirubin at high titers, which is a critical step towards obtaining this compound.
1. Bacterial Strain and Plasmid Construction
2. Culture Medium and Conditions
3. Induction and Production
4. Quantitative Analysis
The table below places this microbial production method in the broader context of indigo and indirubin production strategies.
| Production Method | Description | Key Advantages/Disadvantages |
|---|---|---|
| Plant Extraction [4] [2] | Traditional method of extracting indigo precursors (like indican) from plants like Indigofera tinctoria. | Disadvantages: Labor-intensive, seasonal, low yield, inconsistent quality, and can cause pollution [4]. |
| Chemical Synthesis [4] [3] | Primary industrial method for producing indigo, using petrochemicals like aniline. | Advantages: High efficiency and purity at scale. Disadvantages: Uses toxic chemicals, creates hazardous waste, and requires harsh reaction conditions [4] [3]. | | Microbial Synthesis (as described above) | Using engineered microbes (e.g., E. coli) to convert sugars or amino acids into indigoid pigments [4] [2] [3]. | Advantages: Sustainable, uses renewable substrates, environmentally friendly, and allows for precise metabolic control [2] [3]. |
The referenced patent for "Indirubin-type compounds" suggests that creating derivatives like this compound typically involves chemical modification of a core indirubin structure [5]. Therefore, the most feasible current strategy is to first produce high-purity indirubin via the efficient microbial method and then perform a sulfonation reaction to obtain the final product.
To fill the identified knowledge gaps, you may need to:
1. Compound Profile and Mechanism of Action Indirubin-5-sulphonate is a small molecule derivative of indirubin, a natural compound known for its kinase inhibitory activity. Its primary established mechanism is the inhibition of Cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle [1].
2. Key Assay Methodologies and Workflows Kinase inhibition can be evaluated using various assay formats. The workflow below outlines the key stages, from assay selection to data analysis.
3. Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay This protocol is adapted from high-throughput screening (HTS) methods suitable for profiling inhibitors like Indirubin-5-sulphonate [2].
Materials
Step-by-Step Procedure
% Inhibition = [1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] * 1004. Data Analysis and Key Parameters The data generated from the inhibition assay should be analyzed to determine the potency of Indirubin-5-sulphonate and the quality of the assay itself.
Z' = 1 - [3*(σ_positive + σ_negative) / |μ_positive - μ_negative|]
An assay with a Z' value > 0.5 is considered excellent for screening purposes [2].The table below summarizes expected key parameters based on similar kinase assays.
Table 1: Key Experimental Parameters and Metrics
| Parameter | Description / Value | Reference / Note |
|---|---|---|
| Molecular Weight | 342.326 g/mol | [1] |
| Primary Targets | CDK2, CDK5, CDK2 homolog (P. falciparum) | Known interactions from DrugBank [1] |
| Typical ATP Conc. | 10 µM | Used in PKCα and IRAK4 assays [2] |
| Assay Volume | 15-25 µL | Suitable for 384-well plates [2] |
| Incubation Time | 60 minutes | At room temperature [2] |
| Excellent Z' Factor | > 0.5 | Indicator of a robust assay [2] |
| DMSO Concentration | Keep constant (e.g., ≤1%) | To avoid solvent effects on kinase activity |
5. Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Z' factor | High signal variability or small signal window. | Optimize enzyme and substrate concentrations; ensure reagent homogeneity. |
| No inhibition observed | Compound inactivity, incorrect kinase, or degraded reagents. | Verify reagent activity with a control inhibitor (e.g., Staurosporine). |
| High background signal | Non-specific phosphorylation or contaminated reagents. | Include a no-kinase control; use fresh, high-purity ATP. |
| Poor dose-response | Compound precipitation or inaccurate serial dilution. | Ensure DMSO concentration is consistent and check for precipitate. |
The kinase inhibitory profile of Indirubin-5-sulphonate makes it a valuable tool for chemical biology and drug discovery research. Its observed activity against apicomplexan parasite kinases hints at its potential as a starting point for developing new anti-parasitic agents [3] [1]. Furthermore, integrating its use with advanced phosphoproteomic techniques, such as the Kinase Assay Linked with Phosphoproteomics (KALIP), could help identify its full spectrum of cellular targets and downstream effects, validating its specificity and uncovering new biological functions [4] [5].
This compound represents an important synthetic derivative of indirubin, which itself is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation used for treating various chronic diseases including cancer. [1] [2] The parent compound, indirubin, gained scientific prominence after clinical studies in the 1980s demonstrated its efficacy in chronic myelocytic leukemia (CML), with over 50% of treated patients experiencing partial or complete remission. [1] this compound was specifically developed to address the poor aqueous solubility that plagues many indirubin derivatives, while maintaining or enhancing the potent antiproliferative properties of the parent compound. [1] This derivative belongs to the class of sulfonated indirubins that demonstrate improved pharmacological properties compared to the original molecule.
The interest in indirubin derivatives like this compound stems from their multitargeted mechanism against proliferative diseases, primarily through inhibition of key regulatory kinases involved in cell cycle progression and survival pathways. [1] Unlike conventional chemotherapeutic agents that often exhibit significant toxicity, indirubin derivatives generally demonstrate a favorable safety profile in clinical applications, with side effects primarily limited to mild gastrointestinal discomfort in approximately half of patients. [1] The development of this compound specifically addresses the need for more water-soluble indirubin variants that can be more easily formulated for experimental and potential therapeutic applications without sacrificing bioactivity.
This compound exerts its antiproliferative effects primarily through competitive inhibition of adenosine triphosphate (ATP) binding sites on several critical kinase families: [1] [3] [2]
This kinase inhibition profile disrupts normal cell cycle regulation, leading to cell cycle arrest primarily at the G2/M phase transition, preventing cancer cells from completing division and ultimately triggering apoptotic pathways. [2] The inhibition occurs at nanomolar to low micromolar concentrations, making this compound a potent agent against proliferating cells. [1]
The inhibition of these primary targets initiates a cascade of molecular events that ultimately result in suppressed proliferation and induced apoptosis:
The following diagram illustrates the key signaling pathways affected by this compound:
Figure 1: Signaling Pathways of this compound in Cancer Cells. The diagram illustrates the multipronged mechanism through which this compound inhibits cancer cell proliferation by targeting key kinases (CDKs, GSK-3β, STAT3) and triggering downstream effects that culminate in cell cycle arrest and apoptosis.
This compound has demonstrated broad-spectrum activity against diverse cancer models. While comprehensive profiling specific to this compound is ongoing, data from closely related indirubin derivatives provide strong evidence for its potential efficacy:
Table 1: Anticancer Activity of Indirubin Derivatives Across Cancer Types
| Cancer Type | Experimental Model | Effective Concentration | Key Effects | References |
|---|---|---|---|---|
| Chronic Myelocytic Leukemia | Human patients | 150-450 mg/day (indirubin) | 26% complete remission, 33% partial remission | [1] [2] |
| Ovarian Cancer | A2780 and OVCAR3 cell lines | IC~50~ ≈ 4 μM (indirubin) | Significant viability reduction, apoptosis induction | [4] |
| Chronic Lymphocytic Leukemia | Patient PBMCs | 20 μM (I3M) | Increased Bax/Bcl-2 ratio, CDK2 inhibition | [5] |
| Various Solid Tumors | Multiple cell lines and animal models | Nanomolar to low micromolar range (various derivatives) | G2/M cell cycle arrest, apoptosis induction | [1] |
The concentration-dependent response observed across studies highlights the compound's potency, with significant effects typically observed in the low micromolar range. [1] [4] [5] This consistency across different cancer types and experimental models suggests a fundamental mechanism targeting universal proliferative pathways.
The potency of this compound against specific kinase targets has been characterized through enzyme inhibition assays:
Table 2: Kinase Inhibition Profile of Indirubin and Key Derivatives | Kinase Target | This compound Activity | Related Indirubin Derivative Data | Cellular Consequences | |------------------|-----------------------------------|--------------------------------------|---------------------------| | CDK1/Cyclin B | Not fully characterized | IC~50~ = 10 μM (indirubin) | G2/M cell cycle arrest | [6] | | CDK2/Cyclin A | Not fully characterized | IC~50~ = 2.2 μM (indirubin) | Impaired S-phase progression | [6] | | CDK2/Cyclin E | Not fully characterized | IC~50~ = 7.5 μM (indirubin) | G1/S transition blockade | [6] | | CDK4/Cyclin D1 | Not fully characterized | IC~50~ = 12 μM (indirubin) | G1 phase arrest | [6] | | CDK5/p35 | Not fully characterized | IC~50~ = 5.5 μM (indirubin) | Impaired neuronal differentiation | [6] | | GSK-3β | Potent inhibitor at nanomolar range | IC~50~ = 600 nM (indirubin) | β-catenin stabilization | [1] [6] |
While comprehensive kinase profiling specific to this compound requires further investigation, its structural similarity to other potent indirubin derivatives suggests a comparable inhibition profile with potentially enhanced solubility and bioavailability. [1]
This protocol details the methodology for assessing the antiproliferative effects of this compound on cancer cells using standardized viability assays. The procedure enables quantitative determination of dose-response relationships and time-dependent effects, providing crucial data on the compound's potency and efficacy against specific cancer cell types.
The following diagram outlines the complete workflow for evaluating the effects of this compound on cancer cell viability:
Figure 2: Experimental Workflow for Cell Viability Assessment. The diagram outlines the step-by-step procedure for evaluating the effects of this compound on cancer cell proliferation using CCK-8 assays, including critical timing points for measurement.
Cell seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells into 96-well plates at a density of 2×10³ cells per well in 100 μL complete medium. Include blank wells (medium without cells) for background subtraction. Allow cells to adhere overnight in a humidified 37°C, 5% CO~2~ incubator.
Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0.5 μM to 20 μM. Include a vehicle control (DMSO at equivalent concentration, typically <0.1%). Remove medium from plated cells and add 100 μL of treatment solutions to respective wells. Each concentration should be tested in at least triplicate.
Incubation and measurement: Incubate treated cells for 24, 48, or 72 hours. At each time point, add 10 μL of CCK-8 reagent directly to each well and incubate for 1-4 hours at 37°C. Monitor color development periodically until optimal signal intensity is achieved.
Data acquisition and analysis: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) = (OD~sample~ - OD~blank~) / (OD~control~ - OD~blank~) × 100 Generate dose-response curves and calculate IC~50~ values using appropriate software (GraphPad Prism, R, or similar).
For long-term proliferation effects:
This protocol describes methods for evaluating apoptotic induction and elucidating the molecular mechanisms underlying this compound's antiproliferative effects. The approach combines flow cytometry for quantitative apoptosis assessment with molecular biology techniques to analyze changes in key regulatory proteins and gene expression.
Cell treatment and harvesting: Treat cells with this compound (0.5-20 μM) for 48-72 hours. Include appropriate vehicle and positive controls. Harvest cells using gentle trypsinization or cell scraping, and wash twice with cold PBS.
Annexin V/PI staining: Resuspend approximately 1.5×10⁶ cells in 200 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) staining solution. Incubate for 30 minutes at room temperature in the dark.
Flow cytometry analysis: Analyze stained cells within 1 hour using a flow cytometer equipped with 488 nm excitation. Collect a minimum of 10,000 events per sample. Analyze data using appropriate software (FlowJo, FCS Express, or similar):
Protein extraction and quantification: Lyse treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 13,000 × g for 15 minutes at 4°C. Collect supernatant and quantify protein concentration using BCA assay.
Electrophoresis and transfer: Separate 20-40 μg of total protein by 12% SDS-PAGE and transfer to nitrocellulose membranes using standard wet or semi-dry transfer methods.
Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system.
RNA isolation and cDNA synthesis: Extract total RNA using TRIzol reagent according to manufacturer's instructions. Determine RNA concentration and purity by spectrophotometry. Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers.
Quantitative PCR: Prepare reactions containing SYBR Green master mix, gene-specific primers, and cDNA template. Run reactions in triplicate using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include no-template controls for contamination assessment.
Data analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with β-actin or GAPDH as reference genes. Key gene targets for this compound mechanism studies include:
This compound, like other indirubin derivatives, faces solubility limitations that can impact its experimental application and potential therapeutic utility. The planar structure of indirubins facilitates extensive hydrogen bonding and hydrophobic π-interactions, resulting in rigid crystal structures with generally low water solubility. [1] This represents a significant challenge for both experimental studies and potential clinical applications.
Several approaches have been developed to enhance the solubility and bioavailability of indirubin derivatives:
Chemical modification: The addition of polar hydrophilic groups, such as the sulfonate moiety in this compound, represents a direct approach to improve aqueous solubility while maintaining bioactivity. [1]
Advanced delivery systems: Research on related indirubin compounds has demonstrated success with:
Stock solution preparation: For in vitro studies, prepare this compound stock solutions at 10-50 mM in high-quality DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. When adding to cell culture, ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.
Introduction Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for quantifying molecular interactions and the local cellular environment in live cells. When combined with Förster Resonance Energy Transfer (FRET), it becomes a sensitive method to monitor protein-protein interactions or conformational changes with high spatial and temporal resolution [1]. A key advantage of FLIM is that the fluorescence lifetime is an intrinsic property of a fluorophore, making it independent of fluorophore concentration, excitation light intensity, and other photophysical artifacts that can plague intensity-based measurements [2] [1]. This note outlines a proposed application of FLIM to study the cellular effects of Indirubin-5-sulfonate, a derivative of the natural product indirubin, which is known to inhibit kinases such as Glycogen Synthase Kinase-3 (GSK-3) [3].
Indirubins have demonstrated significant anti-inflammatory and anti-invasive properties in cellular and animal models. They have been shown to attenuate sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [4] and to decrease glioma invasion by blocking endothelial and tumor cell migration [3]. While these studies establish the biological activity of the indirubin class, the direct, real-time observation of their effect on kinase-mediated molecular interactions in live cells can be elegantly achieved using FLIM-FRET. The following protocol provides a detailed method to apply this imaging approach.
This protocol describes a method to investigate how this compound affects the interaction between GSK-3β and a downstream transcription factor like β-catenin using a FRET-based biosensor in live cells.
This protocol assumes the use of a time-correlated single-photon counting (TCSPC) system, which is a common and robust method for FLIM [2].
Table 1: Key Spectroscopic and Molecular Parameters for FLIM-FRET Assay Design
| Parameter | Description | Typical Value for CFP/YFP Pair |
|---|---|---|
| Donor Lifetime ((τ_D)) | Fluorescence lifetime of the donor (eCFP) in the absence of FRET. | ~2.4 - 2.7 ns [1] |
| Förster Radius ((R_0)) | Distance at which FRET efficiency is 50%. | ~4.9 - 5.2 nm |
| FRET Efficiency ((E)) | Measure of energy transfer efficiency, reports on proximity/interaction. | 0-100% (A decrease indicates loss of interaction) |
| Fraction of Donor in FRET ((f_D)) | Fraction of donor molecules participating in FRET. | Can be derived from FLIM data [5] |
Table 2: Proposed Experimental Conditions for this compound Treatment
| Parameter | Condition | Purpose / Expected Outcome |
|---|---|---|
| Control | DMSO vehicle | Baseline FRET efficiency for GSK-3β/β-catenin interaction. |
| This compound | 1 µM, 10 µM | To test dose-dependent disruption of interaction (increase in donor lifetime). |
| Positive Control | Known GSK-3 inhibitor (e.g., 20mM LiCl [3]) | Confirms that kinase inhibition is detectable via this FLIM-FRET assay. |
| Incubation Time | 1-4 hours | To monitor acute effects of kinase inhibition. |
The following diagrams, generated with Graphviz using the specified color palette, illustrate the core concepts and experimental workflow.
This compound (also known as E226) is a sulfonated derivative of indirubin, the active component of a traditional Chinese medicine recipe used for leukemia treatment. This compound has emerged as a potent dual-target inhibitor, binding to both Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Phosphorylase (GP) [1] [2]. Glycogen Phosphorylase (EC 2.4.1.1) is a key regulatory enzyme in the glycogenolysis pathway, catalyzing the rate-limiting step of glycogen breakdown to release glucose-1-phosphate [3] [4]. As a potential therapeutic target for type 2 diabetes management and possibly cancer, GP inhibition represents a promising approach for controlling hepatic glucose production [4]. These application notes provide detailed protocols for investigating this compound's effects on glycogen phosphorylase activity, binding characteristics, and mechanistic interactions.
This compound exerts its inhibitory effect on glycogen phosphorylase by binding specifically at the purine inhibitor site (also known as the caffeine-binding site) [2]. Crystallographic studies of the GPb/Indirubin-5-sulfonate complex at 2.3 Å resolution reveal that the molecule intercalates between the aromatic rings of Phe285 and Tyr613 through its bis-indole system [2]. This binding mode is similar but not identical to other GP inhibitors like caffeine and flavopiridol [2]. The sulfonate group of this compound forms critical hydrogen bonds and electrostatic interactions with residues in the phosphate-binding site of GP, contributing to its moderate inhibitory potency [2].
Table 1: Kinetic Parameters of this compound Inhibition on Glycogen Phosphorylase Isoforms
| Enzyme Form | Inhibition Constant (Kᵢ) | Experimental Conditions | Reference |
|---|---|---|---|
| GPb (rabbit muscle) | 13.8 ± 0.2 μM | In vitro assay system | [2] |
| GPa (rabbit muscle) | 57.8 ± 7.1 μM | In vitro assay system | [2] |
| CDK2 | 35 nM (IC₅₀) | Comparative kinase assay | [2] |
This compound demonstrates moderate inhibitory activity against glycogen phosphorylase, with significantly higher affinity for the dephosphorylated form (GPb) compared to the phosphorylated form (GPa) [2]. This differential binding affinity provides insights into the conformational changes affecting inhibitor accessibility between GP isoforms. The compound exhibits synergistic inhibition with glucose, suggesting potential combinatorial therapeutic approaches [2].
This fluorometric assay measures GP activity by detecting glucose-1-phosphate production through a series of enzymatic reactions that ultimately reduce a fluorogenic probe (PicoProbe II) to form a stable fluorophore measured at Ex/Em = 538/587 nm [3].
X-ray crystallography reveals the structural basis of inhibitor binding at the atomic level, providing insights for rational drug design [2].
Table 2: Comparative Inhibition Profile of this compound Across Various Kinases
| Target Enzyme | Inhibition Constant | Cellular Function | Therapeutic Implications |
|---|---|---|---|
| Glycogen Phosphorylase b | 13.8 μM | Glycogen breakdown | Type 2 diabetes |
| CDK2/Cyclin A | 35 nM (IC₅₀) | Cell cycle progression | Cancer therapeutics |
| CDK5/p25 | 5-50 nM (IC₅₀) | Neuronal function | Alzheimer's disease |
| GSK-3β | 5-50 nM (IC₅₀) | Glycogen metabolism, tau phosphorylation | Alzheimer's disease, diabetes |
When analyzing inhibition data, researchers should note this compound's significantly higher potency against CDKs and GSK-3β compared to glycogen phosphorylase [2] [5]. This selectivity profile is crucial for interpreting cellular effects and designing targeted therapeutics. The synergistic inhibition with glucose should be quantified using combination index methods, with values <1 indicating synergy [2].
The following diagram illustrates glycogen phosphorylase's role in glucose metabolism and the points of inhibition by this compound and other regulatory effectors:
This pathway illustrates how This compound targets the inhibitor binding site of glycogen phosphorylase, similarly to caffeine, to reduce glucose production from glycogen. The diagram highlights key regulatory mechanisms, including allosteric activation by AMP and inhibition by glucose, providing context for this compound's mechanism within the broader regulatory network [2] [4].
This compound serves as a valuable chemical probe for investigating glycogen metabolism regulation and as a lead compound for developing more potent GP inhibitors. Current research applications include:
The table below summarizes key inhibitory data for indirubin-5-sulfonate against CDK2 and related kinases.
| Kinase Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| CDK2/Cyclin A | 35 | In vitro kinase assay [1] |
| CDK2/Cyclin E | 150 | In vitro kinase assay [1] |
| CDK1/Cyclin B | 55 | In vitro kinase assay [1] |
| CDK5/p35 | 65 | In vitro kinase assay [1] |
| Glycogen Phosphorylase b (GPb) | ~13,800 | Kinetic analysis (Kᵢ) [2] |
The core methodology for structural binding studies involves obtaining crystal structures of the CDK2-inhibitor complex [3].
The following diagrams outline the experimental workflow and the structural findings from the crystallographic studies.
Diagram 1: A high-level workflow for conducting a structural binding study of this compound and CDK2 using X-ray crystallography.
Diagram 2: A summary of the key structural findings and the critical warning against using only the monomeric, inactive form of CDK2 for inhibitor design.
I hope this detailed protocol and application note provides a solid foundation for your research. Should you require further elaboration on a specific experimental section, please feel free to ask.
The table below summarizes the known biochemical interactions of this compound, which are relevant to its potential effects on cellular metabolism.
| Target / Parameter | Description / Value | Experimental Context | Citation |
|---|---|---|---|
| Glycogen Phosphorylase b (GPb) | Inhibition Constant (Ki) = 13.8 ± 0.2 µM | Rabbit muscle GPb; acts synergistically with glucose. | [1] |
| Glycogen Phosphorylase a (GPa) | Inhibition Constant (Ki) = 57.8 ± 7.1 µM | Rabbit muscle GPa. | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | Half-Maximal Inhibitory Concentration (IC50) = 35 nM | Purified enzyme assay. | [1] |
| Binding Site on Glycogen Phosphorylase | Purine inhibitor site | Crystal structure (2.3 Å) shows intercalation between Phe285 and Tyr613. | [1] |
| General Kinase Inhibition | ATP-competitive inhibitor | Binds to the ATP site of kinases like CDK2; a property shared by the indirubin class. | [2] |
Given the lack of direct protocols, the following diagram outlines a conceptual research pathway to investigate the effects of this compound on mitochondria, based on its known targets and similar research strategies.
Here are detailed methodologies for the key experiments outlined in the workflow.
This protocol validates the primary mechanism of action of this compound.
This is a foundational protocol for assessing mitochondrial health, which can be applied after treatment with this compound.
To firmly establish this compound as a tool for mitochondrial metabolic imaging, future work should focus on:
Target Audience: Researchers, scientists, and drug development professionals
Indirubin, a 3,2'-bisindole isomer, has been identified as the active principle in traditional Chinese medicine preparations like Danggui Longhui Wan, used for treating chronic myelocytic leukemia (CML) [1]. It represents a novel lead structure with potent inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. While most clinical and preclinical data exists for indirubin and other derivatives, this document provides a framework for applying this knowledge to research on Indirubin-5-sulfonate.
Critical Safety Notice: Clinical use of oral Indigo naturalis formulations (which contain indirubin) has been associated with serious adverse effects, including hepatic dysfunction, abdominal pain, nausea, headache, and severe conditions like pulmonary arterial hypertension [2]. Cases of phlebitis-induced colitis and ischemic lesions of the colonic mucosa have also been reported [2]. Therefore, the use of these compounds should be restricted to controlled research environments and not used outside of clinical trials [2].
The following tables summarize key quantitative data from studies on indirubin and its derivatives to guide your experimental design.
| Compound Name | Target Kinase | IC₅₀ Value | Experimental Context | Citation |
|---|---|---|---|---|
| Indirubin derivative LDD-1819 | GSK-3β | 5.46 nM | In vitro kinase assay [3] | |
| Indirubin derivative LDD-1819 | Aurora Kinase A | 222 nM | In vitro kinase assay [3] | |
| Indirubin (parent compound) | CDK1/Cyclin B | ~ 5-10 µM * | In vitro kinase assay [1] | |
| Indirubin (parent compound) | CDK2/Cyclin A | ~ 5-10 µM * | In vitro kinase assay [1] | |
| Indirubin (parent compound) | CDK5/p25 | ~ 5-10 µM * | In vitro kinase assay [1] |
*Note: Specific IC₅₀ values for the parent indirubin were not provided in the search results, but it was characterized as a potent inhibitor in the low micromolar range [1].
| Compound Name | Cell Line / Model | Effect / Activity | Concentration Range | Citation |
|---|---|---|---|---|
| Indirubin | 3T3-L1 preadipocytes | Promotes adipocyte differentiation via PPARγ activation | 1 nM - 10 µM [4] | |
| Indirubin | Mature 3T3-L1 adipocytes | Reduces lipid accumulation; increases glucose uptake | 1 nM - 1 µM [4] | |
| Indirubin derivative LDD-1819 | hTERT fibroblasts (normal) | Lower cytotoxicity | > 10 µM (approx.) [3] | |
| Indirubin derivative LDD-1819 | HCT116 colon cancer cells | Selective cytotoxicity | ~ 2.5 - 20 µM (approx.) [3] | |
| Indirubin derivative LDD-1819 | MDA-MB-231 breast cancer cells | Selective cytotoxicity (less than in HCT116) | ~ 5 - 20 µM (approx.) [3] | |
| Indirubin | Clinical CML patients (Danggui Longhui Wan) | Complete or partial remission | 150 - 450 mg/day (oral) [1] |
Indirubin and its derivatives exert their primary effects through the inhibition of key kinases involved in cell cycle progression and signaling.
Diagram Title: Primary Mechanisms and Effects of Indirubin
This protocol is adapted from studies using indirubin derivatives to assess cell viability and selective cytotoxicity against cancer cell lines [3] [4].
Materials:
Procedure:
This protocol evaluates the compound's effect on PPARγ activation via adipocyte differentiation, adapted from a study on indirubin [4].
Materials:
Procedure:
This protocol measures the compound's ability to enhance insulin sensitivity [4].
Materials:
Procedure:
The following diagram outlines a suggested workflow for profiling this compound.
Diagram Title: Workflow for Profiling this compound
Indirubin and its sulfonated derivatives have emerged as promising tools for functional cellular imaging, particularly for monitoring oxygen levels and metabolic activity using two-photon microscopy.
The table below summarizes the key photophysical and imaging parameters identified from recent studies.
| Parameter | Value / Description | Context and Notes |
|---|---|---|
| Two-Photon Excitation Wavelength | 720 - 750 nm | Used for exciting brominated indirubin derivatives in living cells [1]. |
| Primary Imaging Modality | PLIM (Photoluminescence Lifetime Imaging) & FLIM (Fluorescence Lifetime Imaging) [1] | Lifetime imaging is crucial for functional sensing. |
| Key Functional Readout | Phosphorescence Lifetime (PLIM) | Lifetime is sensitive to oxygen concentration [1]. |
| Lifetime under Normoxia | ~62 ns | Measured in living cells [1]. |
| Lifetime under Hypoxia | ~107 ns | Measured in living cells; demonstrates high oxygen sensitivity [1]. |
| Reported Application | Oxygen consumption sensing & defining metabolic regions/mitochondria [1] | Uses brominated indirubin derivatives. |
The following diagram outlines the key steps for using these probes in a live-cell imaging experiment:
Part 1: Cell Preparation and Staining
Part 2: Two-Photon FLIM/PLIM Data Acquisition
Part 3: Data Analysis
Indirubin-5-sulfonate is a bis-indole derivative and a potent ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1] [2]. Its primary research application lies in investigating cell cycle regulation, apoptosis, and abnormal tau protein phosphorylation.
The table below summarizes its half-maximal inhibitory concentration (IC50) values against various kinase targets, which reflect its high potency at the nanomolar level [2].
| Kinase Target | IC50 Value (nM) |
|---|---|
| CDK1/cyclin B | 55 nM |
| CDK2/cyclin A | 35 nM |
| CDK2/cyclin E | 150 nM |
| CDK4/cyclin D1 | 300 nM |
| CDK5/p35 | 65 nM |
| GSK-3β | Inhibitory activity confirmed [2] |
The following diagram illustrates the primary signaling pathways modulated by this compound in cellular models, leading to its observed research outcomes.
Here are detailed methodologies for key experiments using this compound, adapted from published research on similar indirubin compounds.
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines [3].
This protocol detects early and late apoptosis induced by this compound [3].
This protocol analyzes changes in key signaling proteins and phosphorylation events [3].
Non-specific binding often occurs because a compound can interact with multiple, structurally similar biological targets. The quantitative data below on this compound's binding to different enzymes illustrates this principle clearly.
Table 1: Documented Binding Affinities of this compound
| Target Protein | Inhibition Constant (Kᵢ or IC₅₀) | Binding Site | Reference / Assay Context |
|---|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | IC₅₀ = 35 nM [1] | ATP-binding site [1] | Crystallographic and kinetic analysis |
| Glycogen Phosphorylase b (GPb) | Kᵢ = 13.8 μM [1] | Purine inhibitor site (ATP-binding site) [1] | Crystallographic and kinetic analysis |
| Glycogen Phosphorylase a (GPa) | Kᵢ = 57.8 μM [1] | Purine inhibitor site (ATP-binding site) [1] | Kinetic analysis |
The data shows that this compound is a potent inhibitor of CDK2 but also binds to Glycogen Phosphorylase (GP) at the same site as other inhibitors like caffeine and flavopiridol [1]. This suggests a potential for off-target interactions with other kinases or ATP-binding proteins in your assay system.
Based on its known binding properties, here are strategies to reduce non-specific binding of this compound.
FAQ 1: Why does this compound exhibit non-specific binding in my assays? The primary reason is its mechanism of action as an ATP-competitive inhibitor [1]. Its structure allows it to intercalate into the ATP-binding pockets of multiple enzymes, such as CDKs and Glycogen Phosphorylase [1]. If your assay system contains other proteins with similar hydrophobic purine-binding sites, this compound may bind to them non-specifically.
FAQ 2: What practical steps can I take to mitigate this issue? You can employ several strategies to improve specificity:
FAQ 3: How should I design experiments to confirm target-specific binding? A robust experimental workflow involves comparing binding under specific and non-specific conditions, as illustrated below.
This protocol provides a detailed methodology based on the troubleshooting principles above.
Objective: To distinguish specific from non-specific binding of this compound to a target protein. Materials:
Method:
The key to managing non-specific binding lies in understanding its origin as an ATP-competitive inhibitor and systematically using buffer additives and competitive molecules to block off-target sites.
The table below summarizes the core information on Indirubin-5-sulfonate, which is crucial for understanding its behavior in experiments.
| Property | Description |
|---|---|
| Chemical Formula | C₁₆H₁₀N₂O₅S [1] |
| Molecular Weight | 342.33 g/mol [1] |
| Mechanism of Action | Primary known target: Cyclin-dependent kinase (CDK) inhibitor (binds to ATP site) [1] [2]. |
| Key Challenge | Indirubin derivatives generally suffer from low water solubility due to their planar structure and capacity to form hydrogen bonds and hydrophobic π-interactions, which is a major barrier to cellular uptake [3]. |
| Predicted Water Solubility | 0.0639 mg/mL [1] |
A key strategy for improving the bioavailability of indirubin compounds is to address their inherent low solubility. The following diagram outlines the logical workflow for this process.
Based on general principles for handling compounds with low solubility, here are some practical approaches:
To systematically evaluate whether your strategies are working, you can adopt the following experimental workflow. Note that specific protocols for cellular uptake quantification need to be established based on your lab's capabilities.
Key Experimental Details from Literature:
Q1: What is the primary mechanism of action of this compound? A1: It is a potent inhibitor of cyclin-dependent kinases (CDKs), which it inhibits by binding to the ATP-binding site of the enzyme, as confirmed by crystallographic studies [1] [2].
Q2: Why is my this compound precipitating in the aqueous cell culture medium? A2: This is a direct result of its low aqueous solubility. To mitigate this, ensure your stock solution is well-dissolved in a suitable solvent like DMSO first, and then add it to the medium while vortexing or sonicating to facilitate dispersion. Keep the final DMSO concentration consistent and low (e.g., 0.5%) across all groups, including controls [4] [3].
Q3: How can I confirm that my treatment is actually being taken up by the cells and not just acting on the surface? A3: Directly measuring intracellular concentration is complex and may require specialized equipment like LC-MS/MS. A practical and widely accepted alternative is to demonstrate a functional biological response that is known to be caused by the compound, such as:
The table below summarizes the known inhibitory constants of this compound (E226) from a 2004 study [1]. This data is crucial for determining a starting concentration range for your experiments.
| Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type & Notes |
|---|---|---|
| Glycogen Phosphorylase b (GPb) | 13.8 ± 0.2 µM | Binds at the purine inhibitor site; acts synergistically with glucose [1]. |
| Glycogen Phosphorylase a (GPa) | 57.8 ± 7.1 µM | [1] |
| Cyclin-dependent Kinase 2 (CDK2) | IC₅₀ = 35 nM | The inhibitor constant (Kᵢ) was not provided; higher binding affinity due to more extensive interactions with the enzyme's active site [1]. |
Since a direct protocol is unavailable, the following workflow outlines a logical approach to develop a hypoxia detection method using this compound, based on general principles of hypoxia biology [2] [3].
The value of this compound for hypoxia detection likely hinges on its interaction with the cellular hypoxic response. The diagram below illustrates two potential, testable mechanisms based on known hypoxia biology [2] [3].
Q1: What is a logical starting concentration for testing this compound in cell culture?
Q2: The compound has low solubility. How can this be managed?
Q3: How can I confirm that my signal is specific to hypoxia and not other stress responses?
The information from the search results is a starting point. The 2004 study confirms the compound's binding activity [1], while the 2025 articles establish the critical role of HIF-1α and the hypoxic microenvironment as a therapeutic target [2] [3]. Your work will involve bridging this gap by testing the hypothesis that this compound's behavior or signal is modulated by this well-defined pathway.
The table below summarizes the key quantitative and structural information available for this compound, which is crucial for planning experiments [1].
| Property | Detail |
|---|---|
| Chemical Formula | C₁₆H₁₀N₂O₅S |
| Molecular Weight | 342.326 g/mol (Monoisotopic: 342.03104213) |
| IUPAC Name | (Z)-2',3-dioxo-1',2'-dihydro-1H,3H-[2,3'-biindolylidene]-5'-sulfonic acid |
| Main Targets | • Glycogen phosphorylase, muscle form (PYGM) • Cyclin-dependent kinase 2 (CDK2) - Inhibitor • Cyclin-dependent kinase 1 (CDK1) - Binder • Cyclin-dependent kinase 5 (CDK5) - Inhibitor | | Solubility (Predicted) | 0.0639 mg/mL (in water) [1] |
Here are common issues and potential solutions for handling this compound in the lab.
| Issue | Possible Cause | Suggested Solution |
|---|
| Low Solubility in Aqueous Buffers | The sulfonate group improves water solubility over native indirubin, but the core structure remains hydrophobic [2] [3]. | • Start with the solubility-permeation enhancement technologies. • Use DMSO for stock solutions (e.g., 10-100 mM), then dilute into aqueous buffers. Keep final DMSO concentration low (<0.1-1%) to avoid cell toxicity. | | Precipitation upon Dilution | "Solvent-shift" precipitation occurs when organic stock solution is added to aqueous buffer. | • Add the stock solution slowly while vortexing the aqueous buffer vigorously. • Use buffers containing solubilizing agents (e.g., 0.1-1% w/v HP-β-CD) to help maintain compound in solution. | | Unexpectedly Low Bioactivity | Compound may have precipitated in the assay medium, reducing the effective concentration. | • Confirm the compound is in solution visually or by DLS after dilution. • Use a supersaturatable drug delivery system (e.g., S-SMEDDS) to enhance and maintain dissolved fraction [3]. |
Based on strategies successfully used for indirubin derivatives, here are detailed methodologies to improve solubility and delivery.
This system has been shown to significantly improve the oral bioavailability of indirubin derivatives [3].
SNEDDS can enhance oral bioavailability by improving dissolution and absorption [3].
To design meaningful experiments, it's helpful to understand the key biological targets and a logical workflow for troubleshooting. The following diagrams map out these relationships.
Figure 1: Key biological targets of this compound and the central role of formulation. This diagram illustrates the primary kinase targets reported for this compound and how inhibition can lead to anti-proliferative outcomes [1]. It highlights that overcoming the initial solubility barrier through formulation is a critical step that enables reliable biological testing.
Figure 2: Experimental workflow and precipitation troubleshooting. This chart provides a logical flow for preparing this compound solutions and a direct pathway to solutions if precipitation is encountered during dilution.
The high photostability of this compound, even as an organic dye, is attributed to efficient "dark" processes that deactivate its excited state. The primary mechanisms identified are Excited State Proton Transfer (ESPT) and formation of a syn-rotamer through bond rotation [1] [2].
The following diagram illustrates how these molecular mechanisms compete with photodegradation to provide protection.
Here are detailed methodologies for two key experiments to quantitatively assess the photostability of this compound in your specific experimental conditions.
Protocol 1: Determining Photodegradation Quantum Yield The quantum yield (Φ) is the gold standard for quantifying the efficiency of photodegradation.
Protocol 2: Kinetic Isotopic Effect (KIE) Assay for ESPT This assay provides direct evidence for the involvement of the protective ESPT mechanism.
Here are solutions to common issues you might encounter when working with this compound.
Frequently Asked Questions
| Question | Answer & Recommended Action |
|---|---|
| My this compound solution is fading during fluorescent imaging. | This is direct evidence of photodegradation. Actions: 1) Reduce light exposure intensity/duration. 2) Use a more viscous imaging medium (e.g., glycerol) to promote the syn-rotamer pathway [1]. 3) Ensure the solution is at a neutral-to-acidic pH to favor the ESPT mechanism. |
| How does solvent choice affect stability? | Solvent properties critically influence which protective mechanism dominates. Refer to the table below for a summary. |
| Are there any known chemical stabilizers? | Current research does not mention specific stabilizers. The primary strategy is to control the physical environment (solvent, viscosity, light) to favor the natural protective mechanisms of the molecule itself. |
| The color of my stock solution changes over time, even in the dark. | This is likely due to thermal or oxidative processes, not photodegradation. Actions: 1) Store solutions in the dark at recommended temperatures. 2) Prepare fresh solutions more frequently. 3) Consider purging solutions with an inert gas like argon or nitrogen to remove dissolved oxygen. |
Environmental Factors and Their Impact The following table synthesizes key factors from the research to help you optimize your experimental conditions.
| Factor | Effect on Stability | Mechanism Involved | Experimental Recommendation |
|---|---|---|---|
| Solvent Viscosity | Increases in viscous solvents (e.g., glycerol) [1]. | Enhanced syn-rotamer formation, leading to more efficient radiationless deactivation [1] [2]. | Use glycerol-based or other viscous mounting media for imaging. |
| Aqueous Environment | Increases due to enhanced proton transfer [1]. | Intermolecular water-assisted ESPT is enhanced in water [1] [2]. | Aqueous buffers are suitable; ensure correct pH. |
| pH Level | Highest at neutral-to-acidic pH. | Acidic conditions facilitate the ESPT process [3]. | Avoid basic (alkaline) conditions. Maintain pH near neutrality. |
| Light Wavelength | Lower-energy (red) light is less degrading. | The molecule's inherent stability mechanisms effectively compete with degradation at various energies [4]. | Use the lowest-intensity light and longest (reddest) wavelength possible for detection. |
To maximize the stability of this compound in your experiments, please focus on the following:
The table below summarizes frequent issues, their potential causes, and recommended solutions to ensure reproducible results in your CDK inhibition experiments.
| Problem | Potential Causes | Recommended Solutions & Best Practices |
|---|
| High Background Signal | Non-selective inhibitor binding; low assay specificity [1] | - Include control with catalytically inactive CDK mutant.
Here are detailed methodologies for critical experiments in CDK inhibitor research, focusing on reproducibility.
This protocol is key for evaluating inhibitors targeting transcriptional CDKs (e.g., CDK7, CDK9) [2].
This method is essential for confirming the effect of cell cycle-specific CDK inhibitors [1] [2].
The diagram below illustrates the key steps and cellular effects of inhibiting CDK7, a promising target in oncology [2].
Q1: What are the key differences between pan-CDK and selective CDK inhibitors, and how does this choice impact my experiment? Pan-CDK inhibitors (e.g., Flavopiridol, Dinaciclib) target multiple CDK family members simultaneously. They are powerful tools but can have significant toxicity and make it difficult to deconvolve specific biological functions. Selective inhibitors (e.g., Palbociclib for CDK4/6, THZ1 for CDK7) offer higher specificity, reducing off-target effects and toxicity, which is crucial for attributing a phenotypic response to inhibition of a particular CDK [1] [2].
Q2: Why is combination therapy often mentioned in the context of pan-CDK inhibitors? Due to the toxicity of pan-CDK inhibitors at effective doses, combination strategies are being actively explored. Combining a pan-CDK inhibitor with another targeted agent or chemotherapy can allow for lower, less toxic doses of each drug while maintaining or even enhancing anti-tumor efficacy through synergistic effects [1].
Q3: For a researcher new to CDK inhibitors, what are the most critical experimental controls? Essential controls include:
This section provides the core technical data for researchers working with Indirubin-5-sulfonate.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 244021-67-8 [1] [2] |
| Molecular Formula | C₁₆H₁₀N₂O₅S [1] [2] |
| Molecular Weight | 342.33 g/mol [1] [2] |
| Primary Mechanism of Action | Cyclin-dependent kinase (CDK) inhibitor; also inhibits GSK-3β [1] |
| Recommended Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis [1]. |
| Handling Notes | For research use only. Not for human use. This product is a controlled substance and not for sale in all territories [1]. |
This compound is a potent multi-kinase inhibitor. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for various kinase targets, which is crucial for designing cellular assays [1].
| Target Kinase | IC₅₀ Value |
|---|---|
| CDK2/Cyclin A | 35 nM [1] |
| CDK1/Cyclin B | 55 nM [1] |
| CDK5/p35 | 65 nM [1] |
| CDK2/Cyclin E | 150 nM [1] |
| CDK4/Cyclin D1 | 300 nM [1] |
| GSK-3β | Shows inhibitory activity (specific IC₅₀ not listed for sulfonated form) [1] |
Q1: What is the main advantage of using this compound over the parent compound, Indirubin? The primary advantage is improved solubility. Sulfonation is a common chemical strategy to enhance the solubility of indirubin derivatives in aqueous systems, which is beneficial for biological testing and formulation [3]. In terms of potency, this compound is a much stronger CDK inhibitor (IC₅₀ values in the nanomolar range) [1] compared to unmodified Indirubin (IC₅₀ values in the micromolar range) [4].
Q2: Are there any known signaling pathways affected by indirubin compounds that I should consider in my experimental design? Yes, indirubin derivatives are known to modulate several key signaling pathways. While most detailed studies are on indirubin itself, the core skeleton is shared. The following diagram maps out the primary documented pathways.
The pathways can be summarized as follows [5] [6] [7]:
While direct data is unavailable, you can establish a stability profile for your specific conditions with these steps:
Q: Where does Indirubin-5-sulphonate bind, and what is the molecular basis for its affinity?
Indirubin-5-sulphonate (also referred to as E226) binds to the purine inhibitor site of glycogen phosphorylase (GP), as determined by crystal structure analysis [1] [2]. Its binding mode involves intercalating between the two aromatic rings of the amino acid residues Phe285 and Tyr613 [1] [2]. This specific positioning and the resulting molecular interactions are the foundation of its binding affinity.
A comparative analysis with its binding to Cyclin-dependent kinase 2 (CDK2) reveals that E226 forms more extensive interactions within the active site of CDK2, which explains its significantly higher affinity for CDK2 (IC₅₀ = 35 nM) compared to GP [1].
Q: What quantitative data is available on its inhibitory strength?
The table below summarizes the inhibitory constants (Kᵢ) of Indirubin-5-sulphonate for different enzyme forms, showing it is a moderate inhibitor of Glycogen Phosphorylase [1].
| Enzyme | Inhibitor Constant (Kᵢ) |
|---|---|
| Glycogen Phosphorylase b (GPb) | 13.8 ± 0.2 μM [1] |
| Glycogen Phosphorylase a (GPa) | 57.8 ± 7.1 μM [1] |
| Cyclin-dependent kinase 2 (CDK2) | IC₅₀ = 35 nM [1] |
The following workflow outlines a strategic approach to guide your research on enhancing binding affinity.
Q: How can I experimentally investigate and leverage synergistic binding?
Experimental Protocol: Testing for Synergistic Inhibition
Q: What structural features can be modified to design higher-affinity analogs?
Strategy: Rational Drug Design Based on Crystal Structure The crystal structure (PDB ID: 1UZU) is an invaluable resource [2]. Comparative analyses with complexes of GPb with other inhibitors like caffeine and flavopiridol reveal the structural basis for their differing potencies [1] [3].
The diagram below illustrates this structure-based drug design cycle.
For comprehensive validation, you can follow these established methodological workflows.
Q: What is a standard workflow for validating binding affinity and mechanism?
Primary Workflow: Structure and Kinetics
Supplementary Workflow: Cellular and Systemic Validation For a more comprehensive drug discovery approach, you can integrate methods from network pharmacology [4]:
Understanding the primary targets and basic properties of Indirubin-5-sulfonate is the first step in troubleshooting related toxicity.
| Property | Description |
|---|---|
| Chemical Formula | C₁₆H₁₀N₂O₅S [1] |
| Molecular Weight | 342.33 g/mol [2] |
| CAS Number | 244021-67-8 [1] [2] |
| Primary Targets | Cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3) [3] [4] |
| Solubility | Likely higher than parent indirubin due to sulfonate group [4] |
The diagram below illustrates the core mechanism of this compound and its direct downstream effects, which are crucial for understanding its cellular impact.
The cellular effects and potential toxicity of this compound are directly linked to its potency against specific kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values, which is critical for planning experiments and justifying dose-related toxicity.
| Kinase Target | IC₅₀ Value | Note |
|---|---|---|
| CDK1/Cyclin B | 55 nM | [2] |
| CDK2/Cyclin A | 35 nM | [2] |
| CDK2/Cyclin E | 150 nM | [2] |
| CDK4/Cyclin D1 | 300 nM | [2] |
| CDK5/p35 | 65 nM | [2] |
| GSK-3 | ~0.055 μM | Comparable to Roscovitine [3] |
Here are answers to specific questions researchers might encounter.
A: Based on its nanomolar-range IC₅₀ values, a starting concentration of 100 nM is recommended. Run a pilot dose-response curve from 1 nM to 10 µM to determine the optimal and toxic thresholds for your specific cell line. The low IC₅₀ values mean excessive concentrations can easily lead to off-target effects and overt toxicity [2] [3].
A: While this compound has better solubility than unmodified indirubin, you can:
A: To confirm target-specific toxicity versus off-target effects:
For a systematic investigation, you can adopt the following workflow to diagnose and address toxicity issues.
The key to managing this compound's toxicity lies in respecting its high potency, rigorously confirming on-target effects, and being willing to use more soluble analogues if needed.
| CDK Target | Indirubin-5-sulfonate (IC₅₀) | Flavopiridol (IC₅₀) |
|---|---|---|
| CDK1/cyclin B | 55 nM [1] | 20 - 100 nM [2] |
| CDK2/cyclin A | 35 nM [1] | 20 - 100 nM [2] |
| CDK2/cyclin E | 150 nM [1] | 20 - 100 nM [2] |
| CDK4/cyclin D1 | 300 nM [1] | 20 - 100 nM [2] |
| CDK5/p35 | 65 nM [1] | 20 - 100 nM [2] |
| CDK9 | Information not located in search results | ~20 nM (Most potent target) [2] [3] |
IC₅₀: Half-maximal inhibitory concentration; a lower value indicates greater potency.
Both compounds function by competitively inhibiting kinase activity at the ATP-binding site, but they have distinct profiles:
The following diagram illustrates the primary cellular processes affected by these inhibitors.
The data in the comparison table are typically generated through standardized biochemical and cellular assays. Here are the outlines of the core experimental protocols:
Kinase Inhibition Assay (Source of IC₅₀ values)
Cellular Proliferation Assay
The table below summarizes the key experimental data for Indirubin-5-sulfonate and Caffeine, highlighting their different inhibitory strengths and binding characteristics.
| Feature | This compound | Caffeine |
|---|---|---|
| Primary Target(s) | Glycogen Phosphorylase (GP), Cyclin-dependent kinase 2 (CDK2) [1] [2] | Notum, Glycogen Phosphorylase (GP) [3] |
| Inhibition Constant (Kᵢ) for GP | 13.8 µM (for GPb) [1] | Information missing from search results |
| Half-Maximal Inhibitory Concentration (IC₅₀) | 35 nM (for CDK2) [1] | 19 µM (for Notum) [3] |
| Dissociation Constant (Kd) | Information missing from search results | 85 µM (for Notum) [3] |
| Binding Site on Glycogen Phosphorylase | Purine inhibitor site [1] | Purine inhibitor site [1] |
| Key Binding Residues (for GP) | Intercalates between Phe285 and Tyr613 [1] | Binds at the same site; exact interaction with specific residues not detailed in search results [1] |
| Synergistic Effects | Acts synergistically with glucose [1] | Information missing from search results |
While both compounds can bind to the purine inhibitor site of Glycogen Phosphorylase, their molecular interactions and primary targets differ significantly.
The following diagram illustrates the key differences in their binding modes based on the available structural data.
The comparative data is derived from established structural and biophysical methods. Here are the core methodologies referenced in the search results:
The table below compares the half-maximal inhibitory concentration (IC₅₀) values of various indigoids against key kinase targets. A lower IC₅₀ value indicates more potent inhibition.
| Kinase Target | Indirubin-5-sulfonate | Indirubin | Indirubin-3'-monoxime | 6-Bromoindirubin-3'-oxime |
|---|---|---|---|---|
| CDK1/Cyclin B | 55 nM [1] | 50-100 nM [2] [3] | Similar to Indirubin, higher potency than parent compound [4] | Potency in nanomolar range [4] |
| CDK2/Cyclin A | 35 nM [1] | 50-100 nM [2] [3] | Inhibits with higher potency than Indirubin [4] | Potency in nanomolar range [4] |
| CDK5/p35 | 65 nM [1] | Information missing | Powerful inhibitor [2] [3] | Higher potency for GSK-3β [4] |
| GSK-3β | Shows inhibitory activity [1] | 5-50 nM [2] [3] | Inhibits in nanomolar range [4] | Developed for higher potency [4] |
Key Takeaways:
This table outlines other critical pharmacological and chemical properties relevant for research and development.
| Property | This compound | Indirubin | Indirubin-3'-monoxime |
|---|---|---|---|
| Solubility | Sulfonate group likely improves water solubility | Low water solubility [4] | Improved over indirubin (oxime modification) [4] |
| Key Mechanisms | Inhibition of CDKs and GSK-3β [1] | Inhibition of CDKs, GSK-3β; activates AHR, PXR [4] [5] | Inhibition of CDKs, GSK-3β; induces apoptosis; inhibits STAT3 signaling [4] |
| Therapeutic Implications | Serves as a tool for studying CDK inhibition [6] | Basis for derivatives; studied for leukemia, psoriasis, wound healing [4] [5] | One of the most studied derivatives; potential in cancer, Alzheimer's disease [4] [2] [3] |
Key Takeaways:
The inhibitory data is typically generated through well-established biochemical assays.
To better visualize how these compounds work and how the data is generated, the following diagrams outline the core signaling pathways affected and a generalized experimental workflow.
The table below summarizes the key quantitative data and characteristics of each compound gathered from the search results.
| Feature | Indirubin-3'-monoxime | Indirubin-5-sulfonate |
|---|---|---|
| Primary Kinase Targets & IC50 | GSK-3β: ~5-50 nM [1]; CDK5/p25: ~50-100 nM [1]; CDK9 [2] | GSK-3β: 80 nM [3]; CDK1: 5 nM [3]; CDK5: 7 nM [3] |
| Reported Therapeutic Efficacy | Rescues spatial memory deficits, attenuates Aβ plaques & tau pathology in AD mouse model [4]; Reduces HIV viremia in chronically infected mice [2] | Information on in vivo efficacy not available in search results |
| Key Mechanisms of Action | Inhibits GSK-3β & CDK5 (key tau kinases); Modulates Aβ-associated pathology; Inhibits CDK9/HIV transcription [4] [1] [2] | Potent, selective, ATP-competitive inhibitor of CDK1, CDK5, and GSK-3β [3] |
| Solubility | Improved over parent indirubin compound [2] | Cell-impermeable [3] |
| Key Experimental Models | APP/PS1 transgenic mice (Alzheimer's model) [4]; Humanized mouse model (HIV) [2] | In vitro kinase assays [3] |
For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.
The choice between these two indirubin derivatives depends heavily on your research goals.
The following table summarizes the experimentally determined inhibition constants for Indirubin-5-sulfonate against its known targets.
| Kinase/Target | Experimental Model | Inhibition Constant | Type of Assay |
|---|---|---|---|
| Glycogen Phosphorylase b (GPb) | Rabbit muscle | K(_i) = 13.8 ± 0.2 µM [1] | Kinetic analysis |
| Glycogen Phosphorylase a (GPa) | Rabbit muscle | K(_i) = 57.8 ± 7.1 µM [1] | Kinetic analysis |
| Cyclin-Dependent Kinase 2 (CDK2) | Active pCDK2-cyclin A complex | IC(_{50}) = 35 nM [1] | Not specified in abstract |
The quantitative data in the table above were generated using the following established experimental methods:
The significant difference in potency between CDK2 (nanomolar) and Glycogen Phosphorylase (micromolar) highlights its selectivity. The following diagram illustrates the key structural insights into how this compound binds to its targets.
To help frame your research, it is useful to understand how this compound fits into the broader family of indirubin-based kinase inhibitors.
The table below summarizes the key kinetic parameters for Indirubin-5-sulfonate and other inhibitors for which direct comparison data was found.
| Inhibitor | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Experimental Organism/System |
|---|---|---|---|---|
| This compound [1] [2] | GPb | 13.8 ± 0.2 µM | Not Reported | Rabbit muscle |
| This compound [1] [2] | GPa | 57.8 ± 7.1 µM | Not Reported | Rabbit muscle |
| Flavopiridol [3] | GPb | 1.16 µM | Not Reported | Rabbit muscle |
| Chrysin [3] | GPb | ~19 µM | Not Reported | Rabbit muscle |
The search results indicate that This compound is a moderate inhibitor of GPb and is significantly less potent than Flavopiridol. One study notes that Flavopiridol exhibits a 14-fold higher affinity for GPb compared to this compound, which is attributed to its extended ring system forming more hydrophobic interactions with the protein [3].
Here are the methodologies used to generate the primary data on GPb inhibition.
While your focus is on GPb, the search results show that this compound is a more potent inhibitor of other targets, which is important for a comprehensive comparison guide.
The following table outlines its activity across different targets, highlighting its primary potency.
| Target | Inhibition Constant (Kᵢ) / IC₅₀ | Relative Potency |
|---|---|---|
| CDK2/Cyclin A [5] | IC₅₀ = 35 nM | Highest Potency |
| CDK5/p35 [5] | IC₅₀ = 65 nM | Very High |
| CDK1/Cyclin B [5] | IC₅₀ = 55 nM | Very High |
| GPb [1] | Kᵢ = 13.8 µM | Moderate |
| GPa [1] | Kᵢ = 57.8 µM | Weakest |
The diagram below illustrates the key differences in how this compound binds to its high-affinity and moderate-affinity targets.
While data on PLIM (Photoluminescence Lifetime Imaging) measurements is unavailable, the search results confirm that this compound is a recognized chemical compound [1]. Furthermore, indirubin derivatives are well-studied for their biological activity. The table below summarizes key mechanistic information that is often the focus of studies involving these compounds.
| Aspect | Relevant Findings for Indirubin Derivatives |
|---|---|
| Known Bioactivity | Potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [2]. |
| Historical Context | The parent compound, indirubin, was identified as the active component in a traditional Chinese medicine used for chronic myelocytic leukemia [2]. |
| Clinical Data | Early clinical trials on indirubin reported antileukemic effectiveness with a specific side effect profile [2]. |
| Potential Applications | Beyond cancer, research suggests potential in neurodegenerative diseases like Alzheimer's and diabetes [2]. |
Although specific protocols for PLIM are not available, the general principles of cross-validation can be applied. The core goal is to assess how well your predictive model will perform on unseen data, guarding against overfitting and providing a realistic error estimate [3].
For a fair and rigorous comparison of analytical methods or models, you should consider the following structured approach:
1. Choose the Right Cross-Validation Strategy: The choice depends on your data's characteristics [4] [5].
2. Implement Nested Cross-Validation for Model Selection: If you are comparing different models or tuning hyperparameters, a simple k-fold can lead to optimistic bias. Nested cross-validation is the recommended standard for a fair comparison [4] [5]. It involves an outer loop for performance estimation and an inner loop for model selection, rigorously separating the data used to train, tune, and test the model.
3. Compare Models with Statistical Rigor: After running cross-validation, you will have a set of performance scores (e.g., Mean Absolute Error) for each model and fold. Do not simply pick the model with the highest average score [4].
4. Ensure a Transparent and Reproducible Pipeline: Maintain consistency across all evaluations [4].
The following diagram outlines a generalized experimental workflow for the cross-validation of an analytical method, incorporating the principles above.
To proceed with your research, I suggest the following concrete steps:
| Derivative Name | Primary Molecular Targets | Key Research Applications & Biological Effects | Sample Experimental Findings |
|---|
| Indirubin-3'-monoxime | CDKs, GSK-3β [1] [2] | - Cell cycle arrest [3]
To help you implement these research findings, here is a detailed methodology for key experiments cited in the comparison.
This protocol is based on the study investigating Indirubin-3'-oxime's effect on inhibiting adipocyte differentiation [2].
This workflow, used to pinpoint top GSK3β inhibitors, involves a rigorous computational screening process [4].
The following diagrams, created using DOT language, visualize the key signaling pathways and experimental workflows discussed in the research.
This graph illustrates the two primary signaling pathways modulated by indirubin derivatives, explaining their broad therapeutic potential.
This graph outlines the rigorous multi-step computational workflow used to screen and identify the most promising indirubin derivatives as GSK3β inhibitors [4].
To effectively integrate these findings into your research, consider the following: